![molecular formula C20H24N6O3 B2623409 (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone CAS No. 886896-61-3](/img/structure/B2623409.png)
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, also known as ML352, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention due to its potential therapeutic applications in cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone involves the inhibition of protein kinase CK2. This protein is involved in various cellular processes such as cell growth, proliferation, and survival. (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cell growth and proliferation. Additionally, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects. In cancer cells, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a complex physiological process that involves the activation of various signaling pathways and the production of pro-inflammatory cytokines. (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. In animal models of neurological disorders, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various scientific research applications and has shown promising results. However, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its potency varies depending on the cell type and experimental conditions.
未来方向
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has the potential for various future directions. In cancer research, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone can be further studied to determine its efficacy in different types of cancer and its potential for combination therapy with other cancer drugs. In inflammation research, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone can be studied to determine its potential for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone can be further studied to determine its potential for the treatment of various neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more potent and selective CK2 inhibitors can be explored to improve the efficacy of (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone.
Conclusion:
In conclusion, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone is a small molecule inhibitor that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it an attractive candidate for further study. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone have been discussed in this paper. Further research is needed to fully understand the potential of (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone for the treatment of various diseases.
合成方法
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone is synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 3-nitrobenzaldehyde with 6-piperidin-1-ylpyridazine to form 3-nitrophenyl-6-(6-piperidin-1-ylpyridazin-3-yl)benzaldehyde. The intermediate is then reacted with piperazine to produce the final product, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone. The purity and quality of the final product are confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学研究应用
(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has shown promising results in various scientific research applications. In cancer research, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2. This protein plays a crucial role in the regulation of cell growth and proliferation, and its overexpression has been linked to various types of cancer. (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone has been found to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(3-nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-20(16-5-4-6-17(15-16)26(28)29)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-1-3-10-23/h4-8,15H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOCQZLYOUMTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

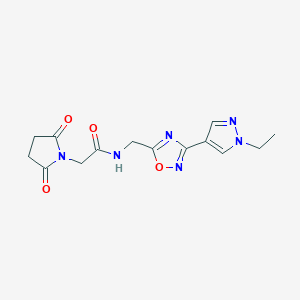
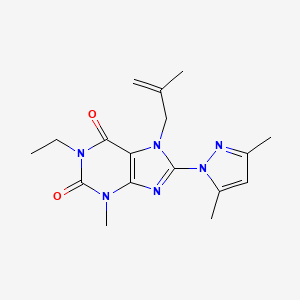


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2623334.png)

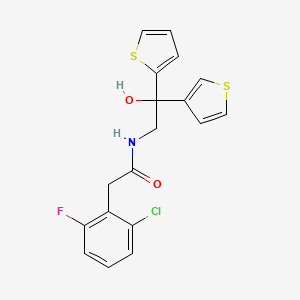
![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

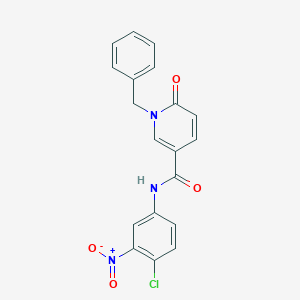
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
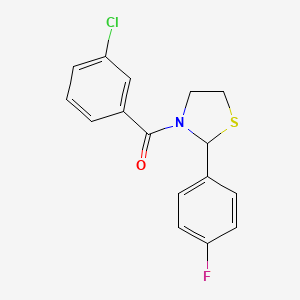
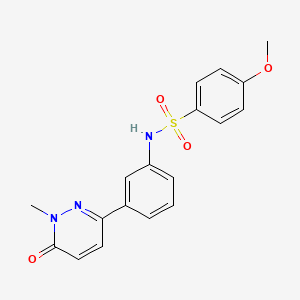
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2623349.png)